molecular formula C15H32O B7823882 13-Methyltetradecanol CAS No. 20194-47-2

13-Methyltetradecanol

Cat. No. B7823882
CAS RN: 20194-47-2
M. Wt: 228.41 g/mol
InChI Key: FDAZSZUYCOPJED-UHFFFAOYSA-N
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Description

13-methyltetradecan-1-ol is a long-chain fatty alcohol that is tetradecan-1-ol bearing a methyl substituent at position 13. It is a long-chain primary fatty alcohol and a fatty alcohol 15:0.

Scientific Research Applications

Adipose Tissue Turnover

13-Methyltetradecanoic acid (13-MTD) can be used as a structurally labeled marker for investigating the mobility of fatty acyl chains in adipose tissue. This has been demonstrated in both rats and humans, showing different kinetics of uptake and loss of the structural label across various adipose tissue sites (Klein, Halliday, & Pittet, 1980).

Anti-Tumor Activity

13-MTD exhibits anti-tumor activity, particularly in T-cell lymphomas. It induces apoptosis in cancer cells by down-regulating p-AKT and activating caspase-3, offering a potential new approach for treating T-cell lymphomas (Cai et al., 2013).

Neuroprotection

13-Methyltetradecanoic acid demonstrates neuroprotective effects on focal cerebral ischemia/reperfusion injury. It can reduce infarct volume, mitigate cerebral edema, and increase the expression of neuroprotective factors (Yu et al., 2016).

Apoptosis in Cancer Cells

This compound induces apoptotic cell death in various cancer cell lines and has shown efficacy in inhibiting the growth of orthotopic tumor implants in vivo. It appears to act through the induction of apoptosis without significant toxic side effects, making it a potential candidate for chemotherapy (Yang et al., 2000).

Mechanism of Action

Further studies have elucidated the mechanism of action of 13-MTD, demonstrating its effect through pathways like the MAPK pathway, mitochondrial disruption, and inhibition of the AKT signaling pathway, contributing to its apoptotic and anti-tumor effects (Various authors).

Safety and Toxicity Studies

Long-term toxicity studies of 13-MTD in rats have shown that it is safe with no obvious toxicity at certain dosages, important for its potential therapeutic use (He Long-gang, 2009).

properties

IUPAC Name

13-methyltetradecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAZSZUYCOPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207240
Record name Isopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58524-92-8, 20194-47-2
Record name Isopentadecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020194472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPENTADECAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EA3L2MWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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